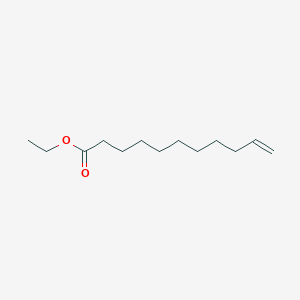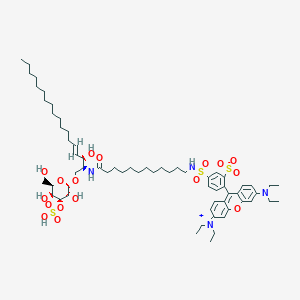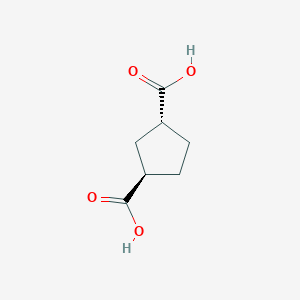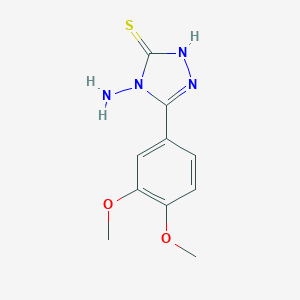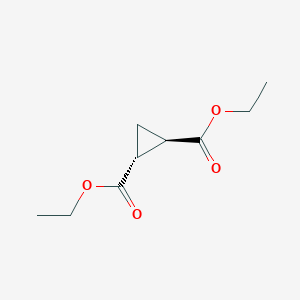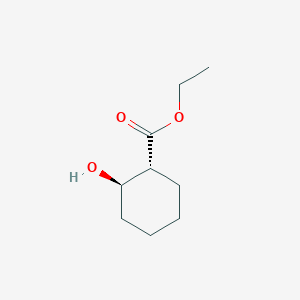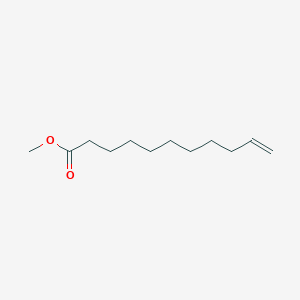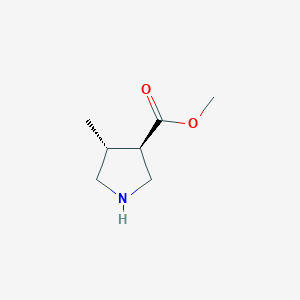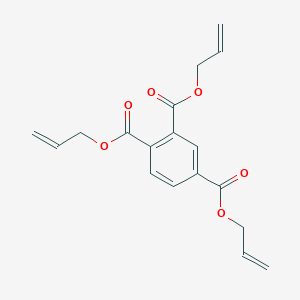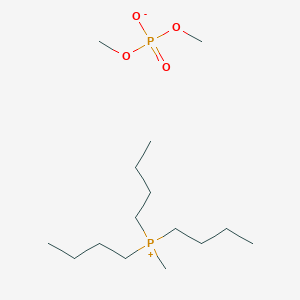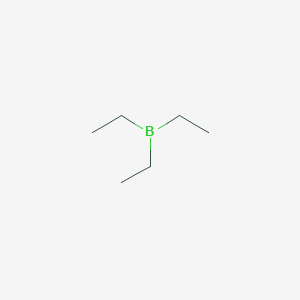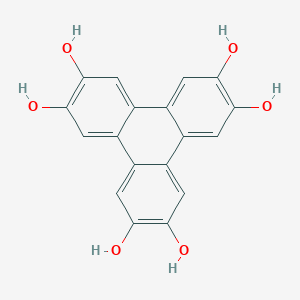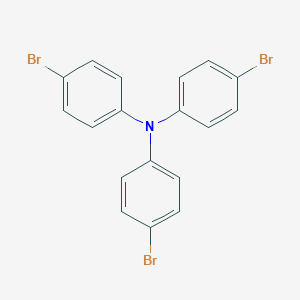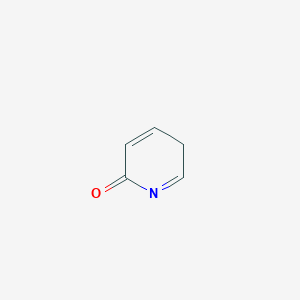
2(5H)-Pyridinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2(5H)-Pyridinone is an organic compound with the molecular formula C5H5NO. It is a heterocyclic compound that contains a pyridine ring and a ketone group. 2(5H)-Pyridinone is a versatile chemical that has various applications in scientific research.
Mechanism Of Action
The mechanism of action of 2(5H)-Pyridinone is not fully understood. However, it is known to act as a chelating agent, binding to metal ions and forming stable complexes. The formation of these complexes can lead to various biochemical and physiological effects.
Biochemical And Physiological Effects
2(5H)-Pyridinone has been shown to have various biochemical and physiological effects. It has been reported to have antioxidant properties and to inhibit the activity of enzymes such as acetylcholinesterase and butyrylcholinesterase. It has also been shown to have anti-inflammatory and anti-tumor properties.
Advantages And Limitations For Lab Experiments
One of the advantages of using 2(5H)-Pyridinone in lab experiments is its versatility. It can be used as a building block in the synthesis of various organic compounds and as a ligand in coordination chemistry. However, one of the limitations of using 2(5H)-Pyridinone is its limited solubility in water, which can make it difficult to work with in aqueous environments.
Future Directions
There are many future directions for the use of 2(5H)-Pyridinone in scientific research. One area of interest is the development of new metal complexes for use as catalysts in organic synthesis. Another area of interest is the use of 2(5H)-Pyridinone as a fluorescent probe for the detection of metal ions in biological systems. Additionally, the anti-inflammatory and anti-tumor properties of 2(5H)-Pyridinone make it a promising candidate for the development of new drugs.
Synthesis Methods
The synthesis of 2(5H)-Pyridinone can be achieved by various methods. One of the most common methods is the reaction of pyridine with carbon monoxide and hydrogen in the presence of a catalyst such as nickel or cobalt. Another method involves the reaction of pyridine with an aldehyde or a ketone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction produces an intermediate compound that is then treated with an acid to yield 2(5H)-Pyridinone.
Scientific Research Applications
2(5H)-Pyridinone has various applications in scientific research. It is used as a building block in the synthesis of various organic compounds such as pharmaceuticals, agrochemicals, and dyes. It is also used as a ligand in coordination chemistry and in the preparation of metal complexes. In addition, 2(5H)-Pyridinone has been used as a fluorescent probe for the detection of metal ions in biological systems.
properties
CAS RN |
138169-46-7 |
|---|---|
Product Name |
2(5H)-Pyridinone |
Molecular Formula |
C5H5NO |
Molecular Weight |
95.1 g/mol |
IUPAC Name |
3H-pyridin-6-one |
InChI |
InChI=1S/C5H5NO/c7-5-3-1-2-4-6-5/h1,3-4H,2H2 |
InChI Key |
CSMMEAYSMCAJPJ-UHFFFAOYSA-N |
SMILES |
C1C=CC(=O)N=C1 |
Canonical SMILES |
C1C=CC(=O)N=C1 |
synonyms |
2(5H)-Pyridinone(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



